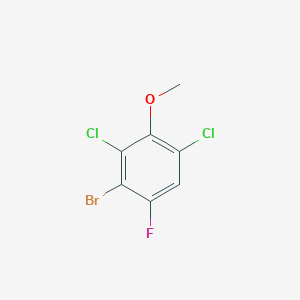

2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene” is an organic compound with the molecular formula C7H4BrCl2FO . It has a molecular weight of 273.92 . The compound is also known by its IUPAC name, which is the same .

Molecular Structure Analysis

The molecule consists of a benzene ring with various substituents, including bromo, chloro, fluoro, and methoxy groups . The exact structure can be determined using its InChI code .Chemical Reactions Analysis

As an aromatic compound, “this compound” can undergo various types of reactions, including electrophilic aromatic substitution . The presence of multiple halogens and a methoxy group on the benzene ring can influence the reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, the presence of multiple halogens could increase its density and boiling point compared to benzene .Wissenschaftliche Forschungsanwendungen

Chemoselectivity in Synthesis One significant application of this compound is in the field of organic synthesis, particularly in the development of chemoselective catalysts. For instance, the chemoselectivity of cobalt-catalysed carbonylation has been studied, demonstrating the compound's utility in synthesizing fluorinated benzoic acids. This process emphasizes the retention of fluorine substituents, showcasing an efficient method for preparing various fluorobenzoic acid derivatives from readily available materials with good yields (Boyarskiy et al., 2010).

Steric Protection Group Development Furthermore, the compound has been explored as a precursor in the development of new sterically protected groups. Research into sterically hindered bromobenzenes led to the creation of phosphonous dichlorides and stabilized low-coordinate phosphorus compounds, demonstrating its role in enhancing the stability and reactivity of sensitive chemical species (Yoshifuji et al., 1993).

Organohalogens in the Environment The environmental distribution and origins of organohalogens, including bromochloromethoxybenzenes, have been studied in the marine troposphere. This research sheds light on the anthropogenic and biogenic sources of these compounds and their patterns in different hemispheres, contributing to our understanding of atmospheric chemistry and pollution (Führer & Ballschmiter, 1998).

Lithium-Ion Battery Enhancement Additionally, the compound's derivatives have found applications in enhancing the safety and performance of lithium-ion batteries. The use of 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive highlights its potential in providing overcharge protection and fire retardancy, without compromising the batteries' cycling performance (Zhang Qian-y, 2014).

Eigenschaften

IUPAC Name |

4-bromo-1,3-dichloro-5-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2FO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHOELHUMSXSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Cl)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)

![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)

![1-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2959616.png)

![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2959617.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)